molecular formula C7H9N3 B1489454 1-ethyl-1H-imidazo[1,2-b]pyrazole CAS No. 2097945-37-2

1-ethyl-1H-imidazo[1,2-b]pyrazole

Cat. No.: B1489454
CAS No.: 2097945-37-2
M. Wt: 135.17 g/mol
InChI Key: CHCHCOFWQWRQLQ-UHFFFAOYSA-N
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Description

“1-ethyl-1H-imidazo[1,2-b]pyrazole” is a synthetic compound derived from the pyrazole family of heterocyclic compounds. It has gained interest in scientific research due to its potential applications in various fields, such as medicinal chemistry, biochemistry, and pharmacology. It’s a key structural unit for pharmaceutical, agrochemical, and material science applications .


Synthesis Analysis

The synthesis of “this compound” involves the selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold using a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrazole ring with an ethyl group attached to the nitrogen atom. It’s considered a potential non-classical isostere of indole .


Chemical Reactions Analysis

The chemical reactions involving “this compound” include a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases, followed by trapping reactions with various electrophiles .

Scientific Research Applications

Synthesis and Potential Antipsychotic Activity

1H-imidazo[1,2-c]pyrazolo[3,4-e]pyrimidines, structurally related to 1-ethyl-1H-imidazo[1,2-b]pyrazole, were synthesized and tested for antipsychotic activity. Some compounds displayed antipsychotic-like effects without affinity for brain dopamine receptors, indicating a unique biological profile potentially useful for clinical evaluation as antipsychotic agents (H. A. Dewald et al., 1988).

Facilitating Synthesis of N-Heterocycle-Fused Compounds

A general approach for the synthesis of various N-heterocycle-fused tetrahydro-1,4-diazepinones was developed, demonstrating the versatility of 1H-imidazo[1,2-b]pyrazole derivatives in facilitating the creation of complex heterocyclic structures, which could have implications in drug development and material science (Karolina Dzedulionytė et al., 2022).

DNA Synthesis Inhibition

2,3-Dihydro-1H-imidazo[1,2-b]pyrazole has been shown to inhibit DNA synthesis in animal cells, offering a novel mechanism of action compared to other known inhibitors. This could provide an alternative method for studying DNA synthesis and potentially for developing anticancer therapies (H. Ennis et al., 1971).

Development of Push–Pull Dyes

Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold has been reported, leading to the synthesis of push–pull dyes. This research highlights the scaffold's utility in creating compounds with improved solubility in aqueous media, which could be beneficial in developing new photonic and electronic materials (Kuno Schwärzer et al., 2021).

Antimicrobial Activity

The synthesis of a 1H-imidazo[1,2-b]pyrazole library through a multicomponent reaction was reported, with the newly synthesized compounds evaluated for antimicrobial activity. The findings suggest that these compounds exhibit moderate to significant antimicrobial and antifungal activities, indicating their potential as leads for developing new antimicrobial agents (Jayesh S. Babariya et al., 2017).

Mechanism of Action

Target of Action

It is known that imidazo[1,2-b]pyrazoles have shown diverse and very useful bioactivities, including antimicrobial, anticancer, and anti-inflammatory effects .

Mode of Action

The mode of action of 1-ethyl-1H-imidazo[1,2-b]pyrazole involves its interaction with its targets, leading to changes in the targets’ function. The compound is selectively functionalized using a bromine/magnesium exchange, as well as regioselective magnesiations and zincations with 2,2,6,6-tetramethylpiperidyl bases, followed by trapping reactions with various electrophiles . The main donor-acceptor interaction in the compounds is presumably happening between the malononitrile group, which is widely considered one of the strongest natural electron-withdrawing groups in organic chemistry, and the proaromatic electron-donor 2-methylene-2,3-dihydro-1H-imidazole .

Biochemical Pathways

It is known that imidazo[1,2-b]pyrazoles have shown diverse and very useful bioactivities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

It is known that a substitution of the indole ring with a 1h-imidazo[1,2-b]pyrazole results in a significantly improved solubility in aqueous media .

Result of Action

It is known that imidazo[1,2-b]pyrazoles have shown diverse and very useful bioactivities, suggesting that they may have multiple molecular and cellular effects .

Action Environment

It is known that the compound’s solubility in aqueous media is significantly improved when the indole ring is substituted with a 1h-imidazo[1,2-b]pyrazole .

Future Directions

The future directions for “1-ethyl-1H-imidazo[1,2-b]pyrazole” could involve further exploration of its potential applications in various fields, such as medicinal chemistry, biochemistry, and pharmacology. Additionally, further studies could focus on its potential as a non-classical isostere of indole .

Biochemical Analysis

Biochemical Properties

1-ethyl-1H-imidazo[1,2-b]pyrazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with enzymes involved in the hexose monophosphate shunt pathway, stimulating the generation of reactive oxygen species . This interaction is associated with the instability of glutathione and enhanced formate oxidation in red blood cells . Additionally, this compound has been found to inhibit cellular proliferation in bone marrow and duodenal crypts .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit cellular proliferation in both bone marrow and duodenal crypts during the first 24 hours of exposure . This inhibition is followed by a recovery phase, with cellular functions returning to pre-exposure levels after 72 hours

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s interaction with the hexose monophosphate shunt pathway enzymes results in the generation of reactive oxygen species, which in turn affects cellular metabolism . Additionally, its ability to inhibit cellular proliferation is linked to its interaction with cell cycle regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound’s inhibitory effects on cellular proliferation are most pronounced during the first 24 hours of exposure, with a gradual recovery observed over the next 48 hours . This temporal pattern suggests that the compound’s effects are reversible and dependent on its stability and degradation rate.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as the inhibition of cellular proliferation and modulation of metabolic pathways . At higher doses, toxic or adverse effects may occur, including oxidative stress and damage to cellular components . These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. Its interaction with the hexose monophosphate shunt pathway enzymes is particularly noteworthy, as it leads to the generation of reactive oxygen species and modulation of metabolic flux . The compound’s effects on metabolite levels and overall metabolic balance are still being investigated, but initial findings suggest significant alterations in these parameters.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s localization and accumulation in specific cellular compartments are critical determinants of its activity and function. Studies have shown that the compound is efficiently transported into cells and distributed within various cellular compartments, including the cytoplasm and nucleus .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles, where it exerts its effects. For instance, its accumulation in the nucleus is associated with changes in gene expression and modulation of cell signaling pathways

Properties

IUPAC Name

1-ethylimidazo[1,2-b]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3/c1-2-9-5-6-10-7(9)3-4-8-10/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHCHCOFWQWRQLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN2C1=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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